

GSK-LSD1 cancer proliferation assay

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Compound Focus: Gsk-lsd1

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GSK-LSD1 Chemical Probe Overview

GSK-LSD1 is a potent, selective, and irreversible inhibitor of the epigenetic target Lysine-Specific Demethylase 1 (LSD1/KDM1A). The table below outlines its core biochemical properties [1] [2].

Property	Description
Primary Target	LSD1 (KDM1A)
Mechanism	Irreversible, mechanism-based inactivation
Target IC ₅₀	16 nM (cell-free assay)
Selectivity	> 1,000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B)
Molecular Formula	C ₁₄ H ₂₂ Cl ₂ N ₂ (for 2HCl salt)
CAS No.	2102933-95-7

Proliferation Assay Protocols and Data

The following table summarizes key experimental data from cellular proliferation assays conducted with **GSK-LSD1** across various cancer cell lines [3] [2].

Cell Line	Cancer Type	Assay Type	Concentration	Incubation Time	Key Findings	PMID
Panel of 20 AML lines	Acute Myeloid Leukemia	10-day proliferation (CellTiter-Glo)	Average EC ₅₀ = 137 nM	10 days	Average max. inhibition of 62%; cytostatic effect	[3]
Various Cancer Lines	Broad	Gene expression & growth inhibition	Average EC ₅₀ < 5 nM	Not Specified	Induces gene expression changes and inhibits growth	[1] [2]
THP-1	Acute Monocytic Leukemia	Differentiation (Flow Cytometry for CD86)	4 µM	3 days	Increased CD86 expression, indicating differentiation	[2]

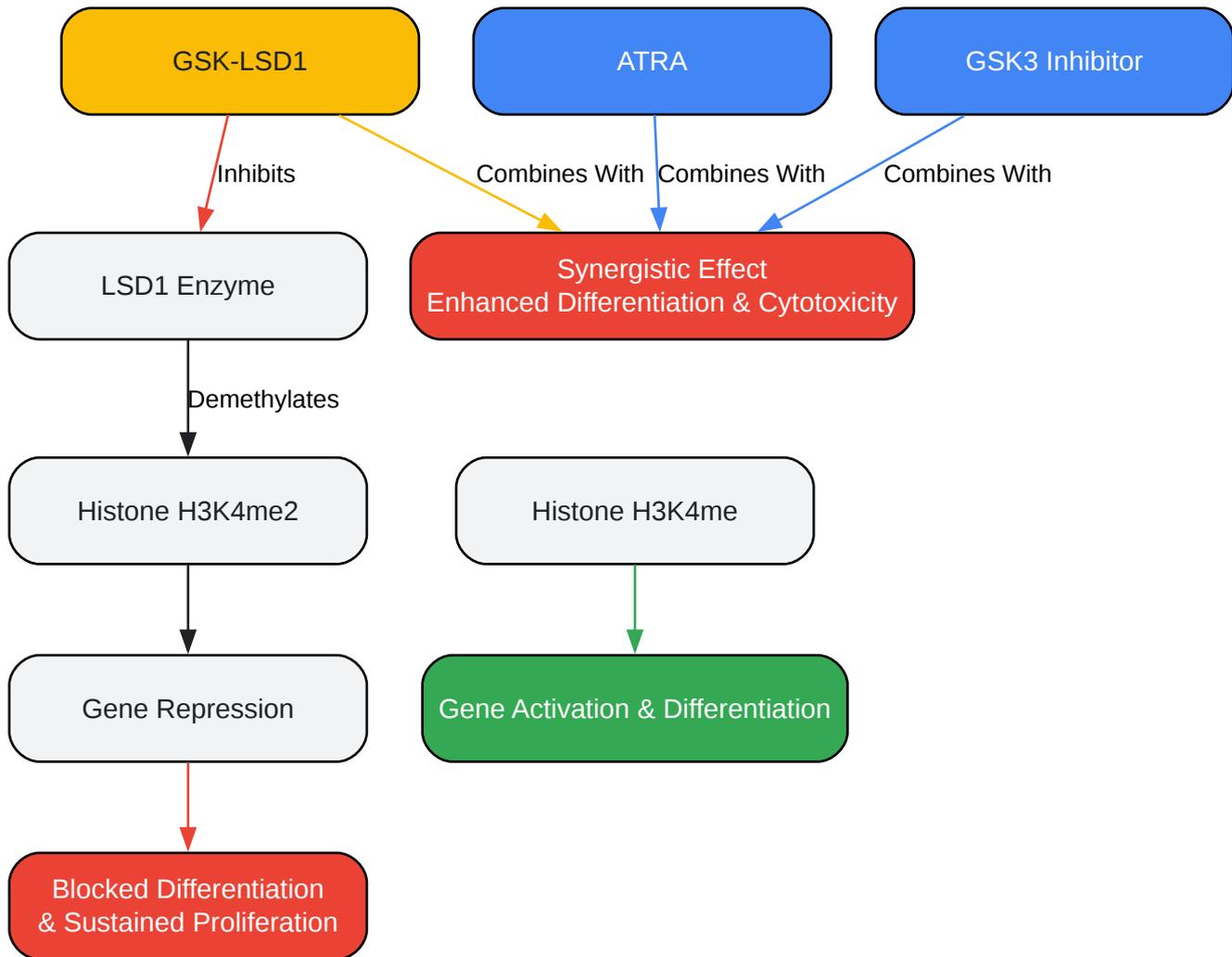
Detailed Protocol: 10-Day Proliferation Assay in AML Cells

This protocol is adapted from methods used to generate the data in the table above [3].

- **Cell Lines:** A panel of Acute Myeloid Leukemia (AML) cell lines (e.g., MOLM-13, THP-1, MV-4-11).
- **Compound Preparation:** **GSK-LSD1** is typically prepared as a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Subsequent working concentrations are made by diluting in cell culture medium. A vehicle control (DMSO) must be included.
- **Dosing & Incubation:** Cells are seeded in culture plates and treated with a range of **GSK-LSD1** concentrations. The assay includes an "assay start" control (T0) where cells are harvested and counted immediately after seeding to determine the baseline. Plates are then incubated for 10 days.
- **Viability Readout:** Cell viability/proliferation is quantified using a CellTiter-Glo Luminescent Cell Viability Assay. This assay measures ATP, which is directly proportional to the number of metabolically active cells.
- **Data Analysis:**
 - The luminescence signal is normalized to the vehicle control (set at 100%) and the T0 reading (set at 0%).
 - A **Growth-Death Index (GDI)** can be calculated based on these values.
 - Dose-response curves are generated using a 4-parameter logistic model (e.g., in XLfit or similar software) to determine the half-maximal effective concentration (EC₅₀).

Mechanism of Action and Synergistic Combinations

GSK-LSD1 inhibits LSD1, which plays a critical role in maintaining cancer cells in a less differentiated, proliferative state. The diagram below illustrates how its inhibition leads to anti-proliferative effects and can be leveraged in combination therapy.



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As shown, inhibiting LSD1 with **GSK-LSD1** prevents the demethylation of active histone marks (H3K4me2), leading to the re-expression of genes that drive cellular differentiation and halt proliferation [3] [4].

Research highlights two particularly effective combination strategies:

- **With ATRA (All-trans Retinoic Acid):** This combination shows strong synergy in AML models, enhancing cell differentiation markers, cytotoxicity, and caspase-mediated cell death. It can extend the therapeutic potential of ATRA to non-APL AML subtypes [3].
- **With GSK3 Inhibitors:** Simultaneous inhibition of LSD1 and GSK3 robustly promotes differentiation in AML cell lines and primary human cells. This combo suppresses pro-oncogenic pathways and rewires transcription, leading to a significant reduction in tumor burden in vivo [5].

Key Practical Considerations for Researchers

- **Solubility and Storage:** For *in vitro* work, **GSK-LSD1** 2HCl salt is soluble in DMSO (up to 57 mg/mL) and water. Aliquots should be stored at -20°C or below to maintain stability [2].
- **Cellular Activity Confirmation:** To confirm on-target engagement in cells, measure the increase in global H3K4me1/2 levels via Western blot after treatment (e.g., 16 µM for 96 hours) [2].
- **Defining Assay Objectives:** Clearly distinguish between your assay's goal.
 - **Cytostatic vs. Cytotoxic Effects:** **GSK-LSD1** monotherapy often results in cytostasis (growth arrest) rather than massive cell death [3].
 - **Differentiation Markers:** In leukemia models, assess differentiation by measuring surface markers like **CD11b** and **CD86** using flow cytometry [3] [2].

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